molecular formula C10H12N2O2 B2450940 5-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 345657-96-7

5-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2450940
CAS No.: 345657-96-7
M. Wt: 192.218
InChI Key: NGUYWDPXSLFAAE-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound with a unique structure that includes a benzimidazole core substituted with hydroxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 1,3-dimethylbenzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to catalyze the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a methyl derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: The major product is 5-(carboxymethyl)-1,3-dimethylbenzimidazol-2-one.

    Reduction: The major product is 5-(methyl)-1,3-dimethylbenzimidazol-2-one.

    Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

5-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzimidazole core can interact with enzymes and receptors, modulating their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural (HMF): A compound with a similar hydroxymethyl group but a different core structure.

    5-(Chloromethyl)furfural (CMF): A halogenated derivative of HMF.

    2,5-Diformylfuran (DFF): A compound with two formyl groups derived from HMF.

    5-Methylfurfural (5MF): A reduced derivative of HMF.

Uniqueness

5-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. Unlike the furan derivatives, this compound has a more rigid and planar structure, which can influence its reactivity and interactions with biological targets. Its dimethyl substitution also adds to its uniqueness, affecting its solubility and stability.

Properties

IUPAC Name

5-(hydroxymethyl)-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-8-4-3-7(6-13)5-9(8)12(2)10(11)14/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUYWDPXSLFAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CO)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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